![molecular formula C19H23NO2 B224128 N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B224128.png)
N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide, also known as HPP-4, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. HPP-4 belongs to the class of compounds known as phenylpropanoids, which are known to exhibit a wide range of biological activities.
作用機序
The mechanism of action of N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide is not fully understood. However, it has been shown to modulate various signaling pathways involved in inflammation and cancer. N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer. N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammatory diseases. N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in animal models of oxidative stress. In addition, N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
実験室実験の利点と制限
One advantage of using N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide in lab experiments is its relatively low toxicity. N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide has been shown to be safe at high doses in animal studies. Another advantage is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to investigate its effects. In addition, the synthesis of N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide is relatively complex, which may limit its availability for research purposes.
将来の方向性
There are several future directions for the research on N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide. One direction is to investigate its potential therapeutic applications in various diseases, such as cancer and inflammatory diseases. Another direction is to elucidate its mechanism of action, which will provide insights into the development of novel therapeutics. In addition, the synthesis of N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide can be optimized to improve its purity and yield, which will facilitate its use in research. Finally, the development of N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide derivatives with improved biological activities and pharmacokinetic properties is another promising direction for future research.
合成法
The synthesis of N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide involves the reaction of 4-hydroxyacetophenone with 4-(2-methylpropyl)benzaldehyde in the presence of a base and a solvent. The reaction proceeds through a condensation reaction, resulting in the formation of N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide. The purity of the compound can be improved through recrystallization.
科学的研究の応用
N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases.
特性
製品名 |
N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide |
|---|---|
分子式 |
C19H23NO2 |
分子量 |
297.4 g/mol |
IUPAC名 |
N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C19H23NO2/c1-13(2)12-15-4-6-16(7-5-15)14(3)19(22)20-17-8-10-18(21)11-9-17/h4-11,13-14,21H,12H2,1-3H3,(H,20,22) |
InChIキー |
AIDQQTRHNYXHGB-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=C(C=C2)O |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(Z)-benzylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine](/img/structure/B224054.png)
![3-[4-[[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]methyl]phenyl]iminoisoindol-1-amine](/img/structure/B224057.png)
![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B224068.png)
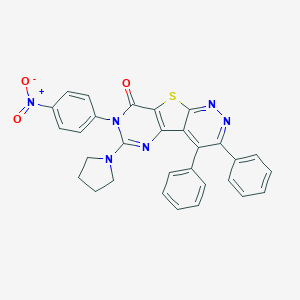
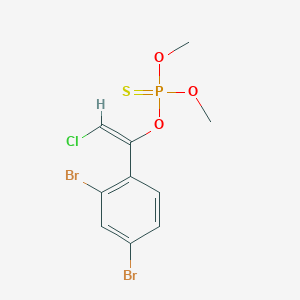
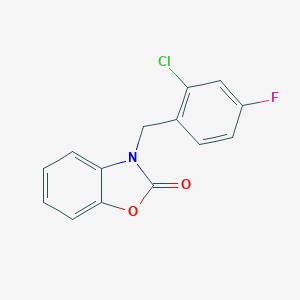
![4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B224075.png)
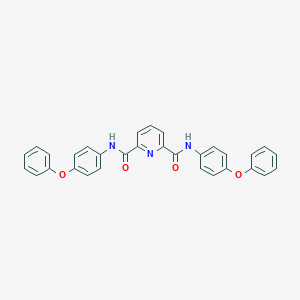
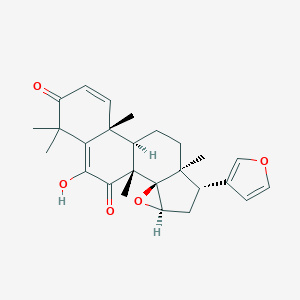
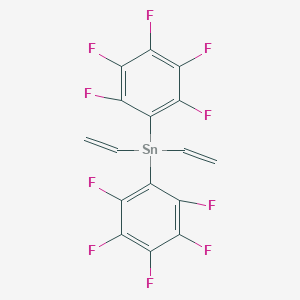
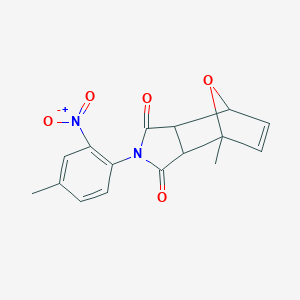
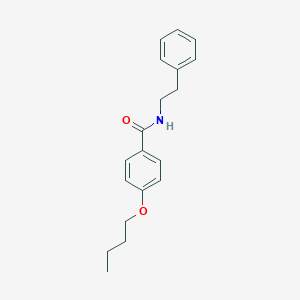
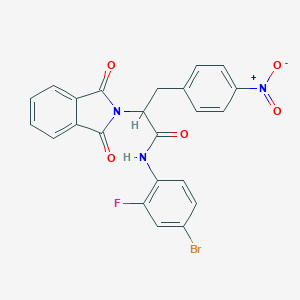
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B224093.png)